Lantadene A

Descripción

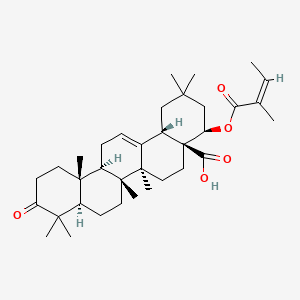

toxic principle, triterpene acid from Lantana camara; RN given refers to (22beta-(Z))-isomer; structure

Structure

3D Structure

Propiedades

IUPAC Name |

(4R,4aS,6aR,6aS,6bR,8aR,12aR,14bS)-2,2,6a,6b,9,9,12a-heptamethyl-4-[(Z)-2-methylbut-2-enoyl]oxy-10-oxo-3,4,5,6,6a,7,8,8a,11,12,13,14b-dodecahydro-1H-picene-4a-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H52O5/c1-10-21(2)28(37)40-27-20-30(3,4)19-23-22-11-12-25-32(7)15-14-26(36)31(5,6)24(32)13-16-34(25,9)33(22,8)17-18-35(23,27)29(38)39/h10-11,23-25,27H,12-20H2,1-9H3,(H,38,39)/b21-10-/t23-,24-,25+,27+,32-,33+,34+,35-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCLIRHUTOPOHKJ-LSZVMECJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=C(C)C(=O)OC1CC(CC2C1(CCC3(C2=CCC4C3(CCC5C4(CCC(=O)C5(C)C)C)C)C)C(=O)O)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C(/C)\C(=O)O[C@@H]1CC(C[C@@H]2[C@]1(CC[C@@]3(C2=CC[C@H]4[C@]3(CC[C@@H]5[C@@]4(CCC(=O)C5(C)C)C)C)C)C(=O)O)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H52O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401139272 | |

| Record name | (22β)-22-[[(2Z)-2-Methyl-1-oxo-2-buten-1-yl]oxy]-3-oxoolean-12-en-28-oic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401139272 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

552.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Color/Form |

Crystals from methanol | |

CAS No. |

467-81-2 | |

| Record name | (22β)-22-[[(2Z)-2-Methyl-1-oxo-2-buten-1-yl]oxy]-3-oxoolean-12-en-28-oic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=467-81-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Lantadene A | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000467812 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (22β)-22-[[(2Z)-2-Methyl-1-oxo-2-buten-1-yl]oxy]-3-oxoolean-12-en-28-oic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401139272 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | LANTADENE A | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9SK62WCU1W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | LANTADENE A | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3503 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

297 °C | |

| Record name | LANTADENE A | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3503 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

The Discovery and Isolation of Lantadene A: A Technical Guide

A Comprehensive Overview for Researchers and Drug Development Professionals

Introduction: Lantana camara, a flowering shrub known for its vibrant, multicolored blossoms, is also the natural source of a potent pentacyclic triterpenoid: Lantadene (B1181434) A. This compound has garnered significant scientific interest due to its diverse biological activities, including hepatotoxicity in livestock and potential therapeutic applications as an anticancer and antimicrobial agent. This technical guide provides an in-depth exploration of the discovery and isolation of Lantadene A, offering detailed experimental protocols, quantitative data, and a visualization of its known signaling pathways.

Discovery and Structural Elucidation

The journey to identify the toxic principle of Lantana camara began with observations of livestock poisoning. Early research in the 1940s led to the isolation of a crystalline substance from the leaves, initially named "lantanin". This was later renamed this compound to avoid confusion with an alkaloid from a different plant species. The precise chemical structure of this compound, identified as 22-β-angeloyloxy-3-oxoolean-12-en-28-oic acid, was later determined through extensive spectroscopic analysis.

Experimental Protocols for Isolation and Purification

The isolation of this compound from Lantana camara leaves is a multi-step process involving extraction, purification, and crystallization. Several protocols have been developed, with variations in solvents and chromatographic conditions. Below are detailed methodologies for two common approaches.

Method 1: Methanol (B129727) Extraction Followed by Column Chromatography

This method is widely cited and provides a good yield of partially purified lantadenes, which are then further purified.

I. Extraction:

-

Preparation of Plant Material: Collect fresh leaves of Lantana camara, oven-dry them at approximately 55-70°C, and grind them into a fine powder (e.g., 1 mm particle size)[1][2].

-

Maceration: Macerate 100 g of the dried leaf powder with 750 mL of methanol. Agitate intermittently and allow to stand overnight[1].

-

Filtration and Repeated Extraction: Filter the methanolic extract through a double layer of muslin cloth. Repeat the extraction process on the residue two more times with fresh methanol to ensure maximum recovery of the triterpenoids[3].

-

Decolorization: Pool the methanolic extracts and decolorize by adding 20-30 g of activated charcoal. Stir or shake for about an hour[1][3].

-

Concentration: Filter the charcoal-treated extract and concentrate the filtrate under reduced pressure (in vacuo) at 60°C to obtain a crude residue[3].

II. Solvent Partitioning:

-

Extract the dried residue with chloroform (B151607) (e.g., 2 x 100 mL) to partition the less polar lantadenes into the chloroform layer[3].

-

Dry the chloroform extract in vacuo at 60°C[3].

III. Crystallization (Partial Purification):

-

Dissolve the residue from the chloroform extract in boiling methanol.

-

Allow the solution to cool and then store at 0-4°C for at least two hours to facilitate crystallization[3].

-

Collect the crystalline material, which is a mixture of lantadenes, by filtration using Whatman No. 1 filter paper[3].

IV. Column Chromatography (Purification of this compound):

-

Column Preparation: Prepare a slurry of silica (B1680970) gel (60-120 mesh) in chloroform and pack it into a glass column (e.g., 2.5 cm x 25 cm)[3].

-

Sample Loading: Dissolve the partially purified lantadene crystals in a minimal amount of chloroform and apply it to the top of the silica gel column[3].

-

Elution:

-

Fraction Collection and Monitoring: Collect the eluate in small fractions (e.g., 10 mL). Monitor the fractions using thin-layer chromatography (TLC) on silica gel G plates with a solvent system of petroleum ether:ethyl acetate (B1210297):acetic acid (88:10:2 v/v/v). Visualize the spots using iodine vapor or Liebermann-Burchard reagent[3].

-

Final Crystallization: Pool the fractions containing pure this compound, remove the solvent under reduced pressure, and recrystallize the residue from boiling methanol to obtain pure this compound crystals[3].

Method 2: Ethyl Acetate Extraction and Column Chromatography

This alternative method utilizes ethyl acetate as the primary extraction solvent.

I. Extraction and Fractionation:

-

Extract dried and powdered Lantana camara leaves with methanol under reflux.

-

Concentrate the extract in vacuo. Suspend the residue in water and partition successively with ethyl acetate[4].

-

The ethyl acetate fraction, containing this compound, is then concentrated for chromatographic separation[4].

II. Column Chromatography:

-

Dissolve the dried ethyl acetate extract (e.g., 3.5 g) in acetone (B3395972) (20 mL) and adsorb it onto silica gel (15 g)[5].

-

Dry the silica gel-extract mixture and load it onto a silica gel column[5].

-

Elute the column with a gradient of petroleum ether and ethyl acetate, followed by ethyl acetate and methanol[5].

-

Collect and monitor fractions by TLC to identify those containing this compound[5].

-

Pool the relevant fractions and concentrate to yield purified this compound[5].

Quantitative Data and Yield

The yield of this compound can vary depending on the geographical location of the plant, the season of collection, and the extraction and purification methods employed. The following table summarizes reported yields from various studies.

| Starting Material | Extraction Solvent | Purification Method | Yield of Lantadenes | Purity | Reference |

| 100 g dried leaves | Methanol | Column Chromatography & Crystallization | 215 mg of pure this compound | >95% (assumed) | [3] |

| 100 g dried leaves | Methanol | Not specified | 0.53% (w/w) | Not specified | [1] |

| 100 g dried leaves | Methanol | Not specified | 0.31% (w/w) | Not specified | [1] |

| 100 g dried leaves | Methanol | Not specified | 0.45% (w/w) | 87.16% | [1][6] |

| 650 g green leaves (yielded 100 g powder) | Not specified | Column Chromatography | 490.20 mg | 49.18% this compound | [2] |

Spectroscopic Data for Structural Characterization

The structure of this compound is confirmed using a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The following table presents the characteristic ¹H and ¹³C NMR chemical shifts for this compound, as reported in the literature. The spectra are typically recorded in deuterated chloroform (CDCl₃).

| Carbon No. | ¹³C Chemical Shift (ppm) | ¹H Chemical Shift (ppm) (Multiplicity, J in Hz) |

| 3 | 217.7 | - |

| 12 | 122.4 | 5.29 (t) |

| 13 | 143.1 | - |

| 22 | 77.2 | 4.8 (dd) |

| 28 | 181.5 | - |

| 31' (C=O) | 167.5 | - |

| 32' (C=) | 127.8 | 5.95 (q, J=7.0) |

| 33' (=C-CH₃) | 138.5 | - |

| 34' (-CH₃) | 15.9 | 1.80 (s) |

| 35' (-CH₃) | 20.5 | 1.90 (s) |

| Note: This is a partial list of key chemical shifts. Data is compiled from multiple sources and may have slight variations.[7][8][9][10] |

Mass Spectrometry (MS)

Electrospray ionization mass spectrometry (ESI-MS) in positive mode typically shows a protonated molecular ion [M+H]⁺ at m/z 569, which is consistent with the molecular formula C₃₅H₅₂O₆[5].

Infrared (IR) Spectroscopy

The IR spectrum of this compound exhibits characteristic absorption bands corresponding to its functional groups:

-

~3465 cm⁻¹: O-H stretching (from the carboxylic acid)

-

~2928 cm⁻¹: C-H stretching

-

~1710-1740 cm⁻¹: C=O stretching (ketone, carboxylic acid, and ester)

-

~1640 cm⁻¹: C=C stretching

Signaling Pathways and Biological Activity

This compound is known to induce apoptosis in cancer cells through the intrinsic, mitochondria-mediated pathway. It has also been shown to inhibit the pro-inflammatory NF-κB signaling pathway.

Diagrams of Cellular Mechanisms

Caption: Workflow for the isolation of this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. Sub-chronic toxicopathological study of lantadenes of Lantana camara weed in Guinea pigs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. nricm.edu.tw [nricm.edu.tw]

- 5. This compound and boswellic acid isolated from the leaves of Lantana camara L. have the potential to control phytopathogenic Fusarium species - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. ojs.jmolekul.com [ojs.jmolekul.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. benchchem.com [benchchem.com]

- 11. chesci.com [chesci.com]

- 12. researchgate.net [researchgate.net]

Lantadene A: A Comprehensive Technical Guide on its Chemical Structure and Stereochemistry

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lantadene A, a pentacyclic triterpenoid (B12794562) found in the notorious invasive plant species Lantana camara, has garnered significant scientific attention due to its pronounced hepatotoxicity and potential therapeutic applications. This technical guide provides an in-depth exploration of the chemical structure and stereochemistry of this compound. It consolidates quantitative physicochemical and spectroscopic data into structured tables for facile comparison and outlines detailed experimental protocols for its isolation and structural characterization. Furthermore, this guide presents a visualization of the proposed apoptotic signaling pathway modulated by this compound, offering a valuable resource for researchers in natural product chemistry, toxicology, and drug discovery.

Chemical Structure and Stereochemistry

This compound is a pentacyclic triterpenoid belonging to the oleanane (B1240867) series. Its systematic IUPAC name is (4aR,6aS,6bR,8aR,12aS,14bR)-10-(((E)-2-methylbut-2-enoyl)oxy)-2,2,6a,6b,9,9,12a-heptamethyl-3-oxo-1,2,3,4,4a,5,6,6a,6b,7,8,8a,9,10,11,12,12a,14b-octadecahydropicene-4a-carboxylic acid. The chemical formula is C₃₅H₅₂O₅, with a molecular weight of 552.79 g/mol .[1]

The core structure of this compound consists of five fused rings (A, B, C, D, and E). X-ray crystallography studies have elucidated the specific stereochemistry of these ring junctions: the A/B and B/C rings are trans-fused, while the D/E rings are cis-fused.[2] The angeloyloxy side chain is attached at the C-22 position and adopts a β-configuration.[2]

The absolute stereochemistry of this compound has been established, with multiple chiral centers defined within its complex structure.

Caption: Chemical structure of this compound.

Physicochemical and Spectroscopic Data

Physicochemical Properties

| Property | Value | Reference(s) |

| Molecular Formula | C₃₅H₅₂O₅ | [1] |

| Molecular Weight | 552.79 g/mol | [1] |

| CAS Number | 467-81-2 | [1] |

| Appearance | White crystalline solid | [2] |

| Melting Point | 284-286 °C |

Spectroscopic Data

The structural elucidation of this compound heavily relies on ¹H and ¹³C NMR spectroscopy. The following tables summarize the key chemical shifts (δ) in ppm, referenced to tetramethylsilane (B1202638) (TMS), typically in a CDCl₃ solvent.

Table 2.2.1.1: ¹H NMR Spectral Data of this compound (400 MHz, CDCl₃)

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-12 | 5.48 | t | 3.6 |

| H-22 | 4.88 | dd | 11.2, 4.4 |

| H-3' | 6.08 | q | 7.2 |

| H-4' | 1.85 | d | 7.2 |

| H-5' | 1.82 | s | - |

| Me-23 | 1.10 | s | - |

| Me-24 | 1.08 | s | - |

| Me-25 | 0.92 | s | - |

| Me-26 | 0.82 | s | - |

| Me-27 | 1.14 | s | - |

| Me-29 | 0.95 | s | - |

| Me-30 | 0.90 | s | - |

Table 2.2.1.2: ¹³C NMR Spectral Data of this compound (100 MHz, CDCl₃)

| Carbon | Chemical Shift (δ, ppm) |

| C-3 | 218.1 |

| C-12 | 122.5 |

| C-13 | 143.8 |

| C-22 | 75.8 |

| C-28 | 183.2 |

| C-1' | 167.8 |

| C-2' | 127.9 |

| C-3' | 138.5 |

| C-4' | 15.8 |

| C-5' | 20.5 |

| C-23 | 26.6 |

| C-24 | 21.6 |

| C-25 | 15.3 |

| C-26 | 16.9 |

| C-27 | 26.0 |

| C-29 | 33.1 |

| C-30 | 23.7 |

The IR spectrum of this compound exhibits characteristic absorption bands corresponding to its functional groups.

Table 2.2.2.1: FT-IR Spectral Data of this compound

| Wavenumber (cm⁻¹) | Functional Group |

| ~3400 | O-H stretch (carboxylic acid) |

| ~2930 | C-H stretch (alkane) |

| ~1735 | C=O stretch (ester) |

| ~1700 | C=O stretch (ketone) |

| ~1690 | C=O stretch (carboxylic acid) |

| ~1640 | C=C stretch (alkene) |

Electrospray ionization mass spectrometry (ESI-MS) is commonly used for the analysis of this compound. The protonated molecule [M+H]⁺ is typically observed.

Table 2.2.3.1: ESI-MS Fragmentation Data of this compound

| m/z | Interpretation |

| 553.38 | [M+H]⁺ |

| 453.33 | [M+H - C₅H₈O₂]⁺ (Loss of angeloyl group) |

| 409.34 | [M+H - C₅H₈O₂ - CO₂]⁺ (Further loss of CO₂) |

Experimental Protocols

Isolation and Purification of this compound from Lantana camara

The following protocol outlines a general procedure for the extraction, isolation, and purification of this compound from the leaves of Lantana camara.

Caption: Experimental workflow for the isolation of this compound.

Detailed Steps:

-

Plant Material: Collect fresh leaves of Lantana camara, dry them in an oven at 40-50 °C, and grind them into a fine powder.

-

Extraction: Macerate the powdered leaves with methanol at room temperature for 24-48 hours. Repeat the extraction process three times to ensure complete extraction.

-

Concentration: Combine the methanolic extracts and concentrate them under reduced pressure using a rotary evaporator to obtain a crude extract.

-

Solvent Partitioning: Suspend the crude extract in water and partition it sequentially with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate (B1210297). This compound is typically enriched in the ethyl acetate fraction.

-

Column Chromatography: Subject the enriched fraction to column chromatography on silica gel (60-120 mesh). Elute the column with a gradient of n-hexane and ethyl acetate.

-

Fraction Collection and Analysis: Collect fractions and monitor them by thin-layer chromatography (TLC) using a suitable solvent system (e.g., n-hexane:ethyl acetate, 8:2). Visualize the spots by spraying with an anisaldehyde-sulfuric acid reagent and heating.

-

Crystallization: Combine the fractions containing this compound, concentrate them, and crystallize the residue from methanol to yield pure this compound.

Structural Elucidation

The structure of the isolated this compound is confirmed using a combination of spectroscopic techniques.

-

NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a 400 MHz or higher spectrometer in CDCl₃. 2D NMR experiments such as COSY, HSQC, and HMBC are performed to establish the connectivity of protons and carbons and to confirm the overall structure.

-

IR Spectroscopy: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer, typically as a KBr pellet.

-

Mass Spectrometry: High-resolution mass spectrometry (HRMS) is used to determine the exact mass and molecular formula of the compound. ESI-MS/MS is employed to study the fragmentation pattern.

Biological Activity and Signaling Pathway

This compound has been reported to exhibit various biological activities, including anticancer effects. Studies have shown that it can induce apoptosis in cancer cells through the intrinsic pathway.

Caption: Proposed apoptotic signaling pathway induced by this compound.

This compound induces apoptosis by modulating the expression of Bcl-2 family proteins. It downregulates the anti-apoptotic protein Bcl-2 and upregulates the pro-apoptotic protein Bax. This shift in the Bax/Bcl-2 ratio leads to the permeabilization of the mitochondrial outer membrane and the release of cytochrome c into the cytosol. Cytochrome c then binds to Apaf-1, leading to the activation of caspase-9, which in turn activates the executioner caspase-3, ultimately resulting in apoptotic cell death. Additionally, this compound has been shown to cause cell cycle arrest at the G0/G1 phase.

Conclusion

This technical guide has provided a comprehensive overview of the chemical structure, stereochemistry, and key analytical data of this compound. The detailed experimental protocols and the visualization of its apoptotic signaling pathway offer a foundational resource for researchers engaged in the study of this potent natural product. Further investigation into the diverse biological activities and mechanisms of action of this compound and its derivatives holds significant promise for the development of new therapeutic agents.

References

Lantadene A Biosynthesis Pathway: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lantadene A, a pentacyclic triterpenoid (B12794562) found in the invasive plant species Lantana camara, is a molecule of significant interest due to its potent allelopathic and potential pharmacological properties. Understanding its biosynthesis is crucial for harnessing its potential through metabolic engineering and synthetic biology approaches. This technical guide provides a comprehensive overview of the putative biosynthetic pathway of this compound, detailing the precursor molecules, key enzymatic steps, and potential regulatory mechanisms. While the complete pathway in Lantana camara is yet to be fully elucidated, this guide synthesizes current knowledge on oleanane-type triterpenoid biosynthesis from various plant species to propose a robust hypothetical pathway. Detailed experimental protocols for key enzymatic assays and analytical methods are provided to facilitate further research in this area. All quantitative data is summarized for clarity, and logical relationships are visualized through diagrams generated using the DOT language.

Introduction

This compound is a member of the oleanane (B1240867) class of pentacyclic triterpenoids. These complex natural products are synthesized via the isoprenoid pathway, starting from the cyclization of 2,3-oxidosqualene (B107256). The core oleanane skeleton undergoes a series of oxidative modifications, catalyzed primarily by cytochrome P450 monooxygenases (P450s), to yield a vast diversity of structures, including this compound. This guide will delineate the proposed steps in this intricate biosynthetic process.

Proposed Biosynthetic Pathway of this compound

The biosynthesis of this compound is hypothesized to proceed through the following key stages, starting from the universal triterpenoid precursor, 2,3-oxidosqualene.

Formation of the Pentacyclic Skeleton

The initial and committing step in the biosynthesis of the oleanane scaffold is the cyclization of 2,3-oxidosqualene to β-amyrin. This complex rearrangement is catalyzed by the enzyme β-amyrin synthase , an oxidosqualene cyclase (OSC).

Oxidative Modifications of the β-Amyrin Scaffold

Following the formation of β-amyrin, a series of oxidative modifications are carried out by cytochrome P450 monooxygenases (P450s) to introduce the characteristic functional groups of this compound. These modifications are proposed to occur in a specific sequence:

-

C-28 Oxidation: The methyl group at the C-28 position of β-amyrin is oxidized to a carboxylic acid. This is a three-step process likely catalyzed by a single multifunctional P450 enzyme from the CYP716 family . This oxidation proceeds through an alcohol intermediate (erythrodiol) and an aldehyde intermediate (oleanolic aldehyde) to yield oleanolic acid.

-

C-3 Oxidation: The hydroxyl group at the C-3 position is oxidized to a ketone. This reaction is likely catalyzed by a P450 from the CYP72A family or a dehydrogenase.

-

C-22 Hydroxylation: A hydroxyl group is introduced at the C-22 position. The specific P450 subfamily responsible for this hydroxylation in the oleanane series is not yet well-defined but is a known modification in other triterpenoids.

Esterification at C-22

The final step in the biosynthesis of this compound is the esterification of the C-22 hydroxyl group with angelic acid. This reaction is likely catalyzed by an angeloyl-CoA transferase , an enzyme belonging to the BAHD acyltransferase superfamily. Angelic acid itself is derived from the amino acid isoleucine.

Caption: Proposed biosynthetic pathway of this compound from 2,3-oxidosqualene.

Regulation of this compound Biosynthesis

The biosynthesis of terpenoids in plants is tightly regulated by developmental cues and environmental stimuli. Phytohormones, particularly jasmonates (jasmonic acid and its derivatives) , are well-known elicitors of specialized metabolite production, including triterpenoids. It is hypothesized that the this compound biosynthetic pathway is upregulated in response to biotic or abiotic stress via a jasmonate-mediated signaling cascade. This cascade would involve the activation of specific transcription factors (e.g., from the MYC, WRKY, and AP2/ERF families) that bind to the promoter regions of the biosynthetic genes, leading to their coordinated expression.

Caption: Hypothetical jasmonate signaling pathway regulating this compound biosynthesis.

Quantitative Data

Quantitative analysis of lantadenes in the leaves of Lantana camara var. aculeata has been reported. The data highlights the relative abundance of different lantadenes in young and mature leaves.

| Compound | Concentration in Young Leaves (mg/100g dry wt.) | Concentration in Mature Leaves (mg/100g dry wt.) |

| This compound | 491.5 ± 6.3 | 805.9 ± 52.8 |

| Lantadene B | 347.0 ± 3.0 | 522.3 ± 37.1 |

| Lantadene C | 191.3 ± 10.3 | 424.8 ± 39.1 |

| Lantadene D | 49.7 ± 5.3 | 177.4 ± 19.0 |

Experimental Protocols

This section provides detailed methodologies for key experiments required to elucidate and characterize the this compound biosynthetic pathway.

Identification of Candidate Genes from Lantana camara Transcriptome

Objective: To identify candidate genes encoding β-amyrin synthase, P450s, and acyltransferases from L. camara.

Workflow:

Caption: Experimental workflow for gene discovery and functional characterization.

Protocol:

-

RNA Extraction: Extract total RNA from various tissues of L. camara (e.g., young leaves, mature leaves, roots, flowers) and from plants subjected to elicitor treatment (e.g., methyl jasmonate).

-

Transcriptome Sequencing: Perform deep sequencing of the extracted RNA using a platform such as Illumina for short-read sequencing or PacBio for long-read sequencing to capture full-length transcripts.

-

De novo Assembly: Assemble the sequencing reads into a reference transcriptome using software like Trinity or SOAPdenovo-Trans.

-

Functional Annotation: Annotate the assembled transcripts by performing BLAST searches against public databases (e.g., NCBI nr, UniProt) and by identifying conserved protein domains using InterProScan.

-

Candidate Gene Identification: Search the annotated transcriptome for sequences with high homology to known β-amyrin synthases, P450s from the CYP716 and CYP72A families, and BAHD acyltransferases.

Heterologous Expression and Functional Characterization of β-Amyrin Synthase

Objective: To confirm the function of a candidate β-amyrin synthase gene from L. camara.

Protocol:

-

Cloning: Clone the full-length coding sequence of the candidate β-amyrin synthase into a yeast expression vector (e.g., pYES-DEST52).

-

Yeast Transformation: Transform a suitable yeast strain (e.g., Saccharomyces cerevisiae strain EGY48, which is a lanosterol (B1674476) synthase-deficient mutant) with the expression construct.

-

Expression Induction: Grow the transformed yeast in a suitable medium and induce protein expression by adding galactose.

-

Product Analysis: After induction, extract the triterpenes from the yeast cells using hexane. Analyze the extract by Gas Chromatography-Mass Spectrometry (GC-MS) and compare the retention time and mass spectrum with an authentic β-amyrin standard.

In Vitro Assay of Cytochrome P450 Activity

Objective: To determine the catalytic activity of candidate P450s on proposed pathway intermediates.

Protocol:

-

Microsome Preparation: Express the candidate P450 and a corresponding cytochrome P450 reductase (CPR) in a suitable system (e.g., yeast or insect cells). Isolate the microsomal fraction containing the recombinant enzymes.

-

Enzyme Assay: Set up a reaction mixture containing the microsomal preparation, the triterpenoid substrate (e.g., β-amyrin, oleanolic acid), NADPH as a cofactor, and a suitable buffer.

-

Product Extraction and Analysis: After incubation, stop the reaction and extract the products with an organic solvent (e.g., ethyl acetate). Analyze the products by Liquid Chromatography-Mass Spectrometry (LC-MS) to identify the hydroxylated or oxidized derivatives.

Analytical Method for this compound and Intermediates

Objective: To quantify this compound and its precursors in plant extracts or enzymatic assays.

Protocol:

-

Extraction: Extract the compounds from the sample matrix using an appropriate solvent (e.g., methanol (B129727) or ethyl acetate).

-

HPLC-MS/MS Analysis:

-

Column: Use a C18 reversed-phase column.

-

Mobile Phase: Employ a gradient of acetonitrile (B52724) and water, both containing a small amount of formic acid (e.g., 0.1%).

-

Detection: Use a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity. Develop specific MRM transitions for this compound and its precursors.

-

Quantification: Create a calibration curve using authentic standards to quantify the analytes in the samples.

-

Conclusion and Future Perspectives

The proposed biosynthetic pathway for this compound provides a solid framework for future research aimed at its complete elucidation. The immediate priorities should be the identification and functional characterization of the specific β-amyrin synthase, P450s, and acyltransferase from Lantana camara. Transcriptome analysis of different tissues and elicited plants will be a powerful tool for candidate gene discovery. Successful reconstitution of the pathway in a heterologous host, such as yeast or Nicotiana benthamiana, will not only confirm the function of the identified genes but also open up avenues for the sustainable production of this compound and novel derivatives with potentially valuable biological activities. Further investigation into the regulatory network controlling the pathway will be essential for developing strategies to enhance the production of this intriguing natural product.

Lantadene A: A Comprehensive Technical Guide to its Natural Sources and Geographical Variations

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lantadene (B1181434) A is a pentacyclic triterpenoid (B12794562) found primarily in the leaves of the invasive plant species Lantana camara.[1][2] This compound, along with its congeners, is of significant interest to the scientific community due to its wide range of biological activities, including hepatotoxicity in livestock, as well as potential therapeutic applications such as antitumor and antimicrobial effects.[3][4][5][6] This technical guide provides an in-depth overview of the natural sources of Lantadene A, the geographical variations in its concentration, and detailed experimental protocols for its extraction and analysis.

Natural Sources and Geographical Distribution

The primary natural source of this compound is the plant Lantana camara, a member of the Verbenaceae family.[1] Native to the American tropics, L. camara has become a highly invasive species, now naturalized in approximately 60 tropical and subtropical countries worldwide, including regions in Asia, Africa, Australia, and Oceania.[3][7][8] Its adaptability allows it to thrive in a wide variety of ecosystems.[8]

The concentration of this compound in L. camara is not uniform and exhibits significant variation depending on the plant's chemotype and geographical location.[4][9] Different varieties, often distinguished by flower color, possess different levels of lantadenes, which correlates with their toxicity to livestock.[9][10]

Geographical Variations and Chemotypes

Several studies have highlighted the influence of geographical and environmental factors on the chemical composition of L. camara. Variations in climate and altitude are considered important factors responsible for differing concentrations of lantadenes in plants from different regions.[4]

For instance, studies on Lantana camara var. Aculeata in India identified three taxa based on flower color (white-pink, yellow-pink, and yellow-red) with distinct profiles of lantadenes and other compounds.[9] The yellow-red taxon was found to have the highest concentration of this compound, B, and C and was significantly more hepatotoxic to guinea pigs than the other two taxa.[9]

Data Presentation

Table 1: Lantadene Content in Different Taxa of Lantana camara var. Aculeata

| Taxon (Flower Color) | Major Lantadenes Present | Relative Toxicity |

| I (white-pink) | Very small amounts of this compound and B | Mildly hepatotoxic in 1 of 6 animals |

| II (yellow-pink) | Very small amounts of this compound and B | Nontoxic |

| III (yellow-red) | This compound, Lantadene B, Lantadene C | Severe hepatotoxicity |

Source: Adapted from Sharma et al., 1991.[9]

Table 2: Reported Yields of Lantadenes from Lantana camara Leaves

| Reported Yield (%) | Reference |

| 0.45 | Singh et al., 2019 |

| 0.53 | Sharma et al., 1999 |

| 0.31 | Parimoo et al., 2014 |

Note: Variations in yield can be attributed to differences in plant material, geographical source, and extraction methodology.[4]

Experimental Protocols

Extraction of this compound from Lantana camara Leaves

This protocol is a synthesis of methodologies described in the literature.[4]

a. Plant Material Preparation:

-

Collect fresh leaves of Lantana camara.

-

Dry the leaves in a hot air oven at 55°C until a constant weight is achieved.

-

Grind the dried leaves into a fine powder using a mechanical grinder.

b. Solvent Extraction:

-

Soxhlet extract the powdered leaf material with petroleum ether (60-80°C) for 24 hours to defat the sample.

-

Discard the petroleum ether extract.

-

Air-dry the defatted plant material to remove residual solvent.

-

Extract the defatted powder with methanol (B129727) or ethanol (B145695) (95%) using a Soxhlet apparatus for 48 hours.

c. Isolation of Crude Lantadenes:

-

Concentrate the methanol/ethanol extract under reduced pressure using a rotary evaporator.

-

Dissolve the resulting dark, viscous mass in a minimal amount of hot methanol.

-

Allow the solution to stand at room temperature for 24-48 hours to facilitate crystallization of crude lantadenes.

-

Filter the mixture through Whatman No. 1 filter paper to collect the crystalline material.

-

Wash the crystals with cold methanol and dry.

Purification of this compound

a. Column Chromatography:

-

Subject the crude lantadene fraction to column chromatography on silica (B1680970) gel (60-120 mesh).

-

Elute the column with a gradient of chloroform (B151607) and methanol, starting with 100% chloroform and gradually increasing the polarity by adding methanol.

-

Collect fractions and monitor by Thin Layer Chromatography (TLC) using a chloroform:methanol (9:1 v/v) solvent system.

-

Visualize spots by spraying with a solution of 10% sulfuric acid in methanol followed by heating at 110°C.

b. Fractional Crystallization:

-

Combine the fractions containing this compound.

-

Recrystallize the combined fractions from a suitable solvent system, such as methanol or a mixture of chloroform and methanol, to obtain pure this compound.

Quantification of this compound by High-Performance Liquid Chromatography (HPLC)

-

Mobile Phase: A gradient of acetonitrile (B52724) and water.

-

Stationary Phase: C18 column (e.g., 5 µm, 4.6 x 250 mm).

-

Detection: UV detector at 210 nm.

-

Standard Preparation: Prepare a stock solution of purified this compound of known concentration in the mobile phase. Prepare a series of dilutions to generate a standard curve.

-

Sample Preparation: Dissolve a known weight of the extract or purified sample in the mobile phase, filter through a 0.45 µm syringe filter, and inject into the HPLC system.

-

Quantification: Compare the peak area of this compound in the sample with the standard curve to determine its concentration.

Mandatory Visualizations

Caption: Proposed biosynthetic pathway of this compound from squalene.

Caption: General experimental workflow for the isolation and analysis of this compound.

Caption: Relationship between geography, chemotype, this compound, and toxicity.

Conclusion

This compound is a fascinating and biologically active natural product with a complex distribution pattern. Understanding the factors that influence its concentration in Lantana camara is crucial for both mitigating its toxic effects on livestock and for harnessing its potential therapeutic properties. The protocols and data presented in this guide offer a solid foundation for researchers and drug development professionals working with this potent pentacyclic triterpenoid. Further research is warranted to fully elucidate the biosynthetic pathway of lantadenes and to explore the full spectrum of their pharmacological activities.

References

- 1. Lantadene - Wikipedia [en.wikipedia.org]

- 2. In Vitro Antioxidant Activity Potential of this compound, a Pentacyclic Triterpenoid of Lantana Plants - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Lantana camara L.: A Review of its Traditional Uses, Phytochemistry, Pharmacological Activities, and Toxicology [tpt.scione.com]

- 7. researchgate.net [researchgate.net]

- 8. Lantana camara - Wikipedia [en.wikipedia.org]

- 9. Comparison of lantadenes content and toxicity of different taxa of the lantana plant - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. cabidigitallibrary.org [cabidigitallibrary.org]

The Core Hepatotoxicity Mechanism of Lantadene A: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lantadene (B1181434) A, a pentacyclic triterpenoid (B12794562) found in the notorious weed Lantana camara, is a significant agent of hepatotoxicity, particularly in grazing livestock.[1][2][3] Ingestion of lantana foliage can lead to severe liver damage, characterized by cholestasis, jaundice, and photosensitization, resulting in substantial economic losses in the livestock industry.[1][4][5] This technical guide provides a comprehensive overview of the core mechanisms underlying Lantadene A-induced hepatotoxicity, with a focus on the molecular and cellular events that culminate in liver injury. The information presented herein is intended to support researchers, scientists, and drug development professionals in understanding the toxicological profile of this compound and in the development of potential therapeutic interventions.

The hepatotoxicity of this compound is a multi-faceted process primarily revolving around mitochondrial dysfunction, the induction of oxidative stress, and the subsequent activation of apoptotic pathways.[6] The lipophilic nature of this triterpenoid facilitates its absorption from the gastrointestinal tract and subsequent transport to the liver, the primary site of its toxic action.[6] While the precise molecular targets are still under investigation, a growing body of research points towards a cascade of events that disrupt cellular homeostasis and lead to hepatocellular damage.

Core Mechanism of Action

The primary mechanism of this compound-induced hepatotoxicity is initiated at the mitochondrial level. It's important to note that its reduced metabolite, reduced this compound (RLA), appears to be a more potent mitochondrial uncoupler.[7][8]

1. Mitochondrial Dysfunction:

This compound and its metabolites disrupt mitochondrial function through several key actions:

-

Uncoupling of Oxidative Phosphorylation: The reduced metabolite of this compound acts as a mitochondrial uncoupler, dissipating the mitochondrial membrane potential.[6][7] This uncoupling inhibits ATP synthesis and increases state-4 respiration.[7]

-

Inhibition of ATP Synthesis: The dissipation of the mitochondrial membrane potential directly impairs the function of ATP synthase, leading to a depletion of cellular ATP.[7][9] This energy crisis affects numerous ATP-dependent cellular processes, including the function of bile salt export pumps, which contributes to cholestasis.[6]

-

Increased ATPase Activity: Lantadenes have been shown to increase the ATPase activity of intact coupled mitochondria, further contributing to ATP depletion.[7]

2. Oxidative Stress:

The disruption of the mitochondrial electron transport chain by lantadenes leads to an overproduction of reactive oxygen species (ROS), overwhelming the cell's antioxidant defense mechanisms and inducing a state of oxidative stress.[6] This is evidenced by:

-

Decreased Antioxidant Enzyme Activity: Studies have shown a significant decrease in the activity of key antioxidant enzymes such as superoxide (B77818) dismutase (SOD) and catalase in the liver of animals treated with lantadenes.[10]

-

Depletion of Reduced Glutathione (GSH): GSH, a critical non-enzymatic antioxidant, is significantly depleted in the liver following lantadene exposure.[10]

-

Increased Lipid Peroxidation: The excess ROS leads to damage of cellular components, including lipids, resulting in increased lipid peroxidation in the liver tissue.[10]

3. Apoptosis and Necrosis:

The culmination of mitochondrial dysfunction and oxidative stress is the induction of programmed cell death (apoptosis) and necrosis in hepatocytes.

-

Activation of Caspases: this compound treatment can up-regulate Bax, a pro-apoptotic protein, and down-regulate the anti-apoptotic protein Bcl-2. This promotes the translocation of Bax to the mitochondria, activating the mitochondria-mediated apoptotic pathway and leading to the release of caspase-3.[11]

-

Hepatocellular Necrosis: At higher doses, this compound can cause overt hepatic necrosis, characterized by coagulative necrosis of hepatocytes, particularly in the centrilobular area.[4][12]

Data Presentation

The following tables summarize quantitative data from various in vivo studies on the hepatotoxic effects of lantadenes.

Table 1: In Vivo Hepatotoxicity of a Lantadene Mixture (Primarily A and B) in Guinea Pigs (Sub-chronic Exposure) [13]

| Dosage (mg/kg bw/day) | Aspartate Aminotransferase (AST) (IU/L) | Alanine Aminotransferase (ALT) (IU/L) | Acid Phosphatase (ACP) (IU/L) |

| Control | 58.10 ± 7.58 | 52.14 ± 6.60 | 43.83 ± 14.4 |

| 6 | 80.15 ± 15.14 | 55.72 ± 7.30 | 67.05 ± 14.13 |

| 12 | 91.08 ± 19.03 | 62.32 ± 6.79 | 75.96 ± 20.77 |

| 18 | 100.03 ± 10.77 | 63.88 ± 4.28 | 90.74 ± 14.74 |

| 24 | 107.07 ± 8.64 | 77.82 ± 8.65 | 111.20 ± 15.30* |

*Statistically significant increase compared to the control group.

Table 2: Effects of this compound on Serum Marker Enzymes in Acetaminophen-Induced Hepatotoxicity in Mice [14][15]

| Treatment Group | Alanine Aminotransferase (ALT) (U/L) | Aspartate Aminotransferase (AST) (U/L) | Alkaline Phosphatase (ALP) (U/L) | Total Bilirubin (B190676) (μmol/L) |

| Normal Control | 22.25 ± 5.38 | 59.50 ± 10.88 | 73.00 ± 10.88 | - |

| Acetaminophen | 36.33 ± 14.64 | 151.33 ± 79.33 | 82.67 ± 11.50 | 7.47 ± 0.76 |

| This compound (500 mg/kg) | Significantly decreased vs. Acetaminophen group | Significantly decreased vs. Acetaminophen group | Significantly decreased vs. Acetaminophen group | Significantly decreased vs. Acetaminophen group |

| Silymarin (50 mg/kg) | Significantly decreased vs. Acetaminophen group | Significantly decreased vs. Acetaminophen group | Significantly decreased vs. Acetaminophen group | Significantly decreased vs. Acetaminophen group |

Table 3: Effect of Sub-chronic Lantadene Administration on Oxidative Stress Markers in Guinea Pig Liver [10]

| Treatment Group (mg/kg bw) | Superoxide Dismutase (U/mg protein) | Catalase (K/mg protein) | Reduced Glutathione (nM/g of wet tissue) |

| Control | 7.58 ± 0.27 | - | - |

| 18 | 6.04 ± 0.50 | - | 24.04 ± 1.90 |

| 24 | 4.82 ± 0.38 | 14.27 ± 1.62 | 19.12 ± 1.29 |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are outlines of typical experimental protocols used in the assessment of this compound-induced hepatotoxicity.

In Vivo Hepatotoxicity Assessment in Guinea Pigs (Sub-chronic Study)[13]

-

Animal Model: Male guinea pigs are used as the experimental model.

-

Test Substance: A mixture of lantadenes, predominantly this compound and B, is isolated from Lantana camara leaves.

-

Administration: The lantadene mixture is administered orally to guinea pigs at doses of 6, 12, 18, and 24 mg/kg body weight daily for a sub-chronic period (e.g., 90 days).[10]

-

Parameters Monitored: Serum levels of key liver enzymes, including Aspartate Aminotransferase (AST), Alanine Aminotransferase (ALT), and Acid Phosphatase (ACP), are measured to assess liver damage.[13] Histopathological examination of liver tissue is also performed.

In Vivo Hepatotoxicity Study in Sheep[12]

-

Animal Model: Sheep are utilized for this study.

-

Test Substance: Pure this compound is administered.

-

Administration: A single intravenous dose of 1-3 mg/kg of this compound is administered to induce mild hepatocellular injury. Higher doses are used to induce hepatic necrosis. Repeated low doses over several days are used to induce a cholestatic syndrome.

-

Parameters Monitored: Serum enzyme levels and bilirubin are monitored. Histopathological analysis of the liver is conducted to observe for hepatocellular injury, necrosis, and cholestasis.

Mitochondrial Bioenergetics Assay[9]

-

Mitochondria Isolation: Rat liver mitochondria are isolated by differential centrifugation.

-

Oxygen Uptake Measurement: Oxygen uptake by the isolated mitochondria is monitored with an oxygraph equipped with a Clark-type oxygen electrode.

-

Mitochondrial Membrane Potential Estimation: The cationic fluorescent probe safranine O is used to estimate the mitochondrial membrane potential.

-

ATP Level Determination: Mitochondrial ATP levels are determined using the firefly luciferin-luciferase assay system, with bioluminescence measured to quantify ATP.

Mandatory Visualization

Caption: Signaling pathway of this compound hepatotoxicity.

Caption: Workflow for in vivo hepatotoxicity studies.

Conclusion

The hepatotoxicity of this compound is a complex process initiated by mitochondrial dysfunction, leading to oxidative stress and culminating in hepatocellular apoptosis and necrosis. This guide has provided an in-depth overview of these core mechanisms, supported by quantitative data and detailed experimental protocols. Understanding these intricate pathways is crucial for the development of effective therapeutic strategies to mitigate lantana poisoning in livestock and for the broader understanding of drug-induced liver injury. Further research is warranted to fully elucidate the specific molecular targets of this compound and to explore potential hepatoprotective agents.

References

- 1. apirs.plants.ifas.ufl.edu [apirs.plants.ifas.ufl.edu]

- 2. A review of the hepatotoxic plant Lantana camara - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Lantana camara: Poisonous Species and a Potential Browse Species for Goats in Southern Africa—A Review [mdpi.com]

- 4. scielo.br [scielo.br]

- 5. journals.acspublisher.com [journals.acspublisher.com]

- 6. benchchem.com [benchchem.com]

- 7. Comparative effects of this compound and its reduced metabolite on mitochondrial bioenergetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. cabidigitallibrary.org [cabidigitallibrary.org]

- 10. Sub-chronic toxicopathological study of lantadenes of Lantana camara weed in Guinea pigs - PMC [pmc.ncbi.nlm.nih.gov]

- 11. In Vitro Antioxidant Activity Potential of this compound, a Pentacyclic Triterpenoid of Lantana Plants - PMC [pmc.ncbi.nlm.nih.gov]

- 12. This compound toxicity in sheep. A model for cholestasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

- 14. Evaluation of the Hepatoprotective Effects of this compound, a Pentacyclic Triterpenoid of Lantana Plants against Acetaminophen-induced Liver Damage - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

Lantadene A: A Comprehensive Technical Guide on its Toxicology and Safety Profile

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lantadene (B1181434) A, a pentacyclic triterpenoid (B12794562) found in the notorious weed Lantana camara, is a compound of significant interest due to its documented toxicity in livestock and its potential pharmacological activities. This technical guide provides an in-depth overview of the toxicology and safety profile of Lantadene A, drawing from a wide range of preclinical studies. Key aspects covered include its acute and chronic toxicity, primary target organs, clinical manifestations of poisoning, and the underlying molecular mechanisms of its action. This document aims to be a comprehensive resource for researchers, scientists, and drug development professionals engaged in the study of natural compounds and their toxicological implications.

Introduction

This compound is a major bioactive constituent of Lantana camara, a plant known for causing hepatotoxicity, cholestasis, and photosensitization in grazing animals.[1][2][3] Despite its toxic reputation, there is growing interest in the potential therapeutic applications of this compound and its derivatives, including anticancer and anti-inflammatory properties.[4] A thorough understanding of its toxicological profile is therefore paramount for any future drug development endeavors. This guide synthesizes the current knowledge on the adverse effects of this compound, providing quantitative data, detailed experimental methodologies, and insights into its molecular mechanisms of toxicity.

Toxicokinetics and General Toxicity

This compound is absorbed from the gastrointestinal tract, with evidence suggesting that absorption can occur from the stomach, small intestine, and large intestine.[5] The toxicity of this compound can vary depending on the route of administration and the animal species.

Clinical Signs of Toxicity:

Animals exposed to toxic doses of this compound exhibit a range of clinical signs, primarily related to liver dysfunction. These include:

-

Photosensitization, leading to skin inflammation and lesions on unpigmented areas[1][3]

-

Loss of appetite and weight loss[1]

-

Constipation[1]

-

Weakness and depression[3]

-

In severe cases, death can occur within a few days to weeks.[3]

Quantitative Toxicity Data

The following tables summarize the available quantitative data on the toxicity of this compound.

Table 1: Lethal Dose (LD50) of this compound

| Species | Route of Administration | LD50 (mg/kg body weight) | Reference(s) |

| Sheep | Intravenous | 1 - 3 | [1][6] |

| Sheep | Oral | 60 | [1][6] |

Table 2: Sub-chronic Toxicity of Lantadenes in Guinea Pigs (90-day oral administration)

| Dose (mg/kg bw/day) | Key Findings | Reference(s) |

| 24 | Significant decrease in body weight, alterations in hematology, increased liver and kidney marker enzymes, significant oxidative stress, pronounced nephrotoxicity and hepatotoxicity. | [7][8] |

| 18 | Dose-dependent toxicity with notable changes in biochemical and oxidative stress markers. | [7][8] |

| 12 | Moderate toxic effects observed. | [7][8] |

| 6 | Minimum alterations observed. | [7][8] |

Target Organ Toxicity

The primary target organs for this compound toxicity are the liver and kidneys.

Hepatotoxicity

This compound is a potent hepatotoxin, causing intrahepatic cholestasis, which is the impairment of bile flow.[2][9] This leads to the accumulation of bile acids and bilirubin (B190676) in the liver and bloodstream, resulting in jaundice.[10][11] Histopathological examination of the liver in this compound-intoxicated animals reveals:

-

Hepatocellular necrosis, particularly in the periportal areas[12]

-

Bile duct hyperplasia[13]

-

Fatty degeneration[13]

-

Portal fibrosis[13]

-

Distended bile canaliculi[13]

Nephrotoxicity

Sub-chronic exposure to this compound has been shown to induce significant nephrotoxicity.[7][8] Histopathological changes in the kidneys include:

-

Degeneration of proximal convoluted tubules[5]

-

Vacuolar degeneration of the tubular epithelium[5]

-

Formation of casts in the uriniferous tubules[5]

Molecular Mechanisms of Toxicity

The toxicity of this compound is multifactorial, involving oxidative stress and the modulation of key signaling pathways that regulate inflammation and apoptosis.

Oxidative Stress

This compound induces oxidative stress, leading to an imbalance between the production of reactive oxygen species (ROS) and the antioxidant defense system. Studies have shown that exposure to this compound leads to:

-

Increased lipid peroxidation (measured as malondialdehyde - MDA)[7]

-

Depletion of reduced glutathione (B108866) (GSH)[7]

-

Decreased activity of antioxidant enzymes such as superoxide (B77818) dismutase (SOD) and catalase[7]

Signaling Pathways

5.2.1. NF-κB Signaling Pathway

This compound has been shown to modulate the Nuclear Factor-kappa B (NF-κB) signaling pathway, a key regulator of inflammation and cell survival. Evidence suggests that this compound can lead to less localization of the p65 subunit of NF-κB in the nucleus, suggesting an inhibitory effect on this pro-inflammatory pathway.[10]

5.2.2. Mitochondrial-Mediated Apoptosis Pathway

This compound is also implicated in inducing apoptosis through the intrinsic mitochondrial pathway. This involves the regulation of the Bcl-2 family of proteins, leading to mitochondrial dysfunction and the activation of caspases.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in the toxicological assessment of this compound.

Animal Studies

6.1.1. Acute Oral Toxicity Study (Adapted from OECD Guideline 420)

-

Test Animals: Healthy, young adult rodents (e.g., Wistar rats or Dunkin-Hartley guinea pigs), typically females as they are often more sensitive.

-

Housing: Animals are housed in standard laboratory conditions with controlled temperature (22 ± 3 °C), humidity (30-70%), and a 12-hour light/dark cycle.

-

Acclimatization: A minimum of 5 days of acclimatization to the laboratory conditions before the study begins.

-

Fasting: Animals are fasted overnight (food, but not water) prior to dosing.

-

Dose Administration: The test substance (this compound) is administered orally in a single dose via gavage. The starting dose is selected from fixed levels (5, 50, 300, 2000 mg/kg) based on a sighting study.[14][15][16]

-

Observations: Animals are observed for mortality, clinical signs of toxicity, and changes in body weight at least once daily for 14 days.[14]

-

Necropsy: At the end of the observation period, all animals are euthanized and subjected to a gross necropsy. Any observed abnormalities are recorded.

6.1.2. Sub-chronic Oral Toxicity Study (Adapted from OECD Guideline 408)

-

Test Animals: Typically rats, with at least 10 males and 10 females per dose group.[17][18]

-

Dose Groups: At least three dose levels of this compound and a control group are used.

-

Dose Administration: The test substance is administered orally (e.g., via gavage or in the diet) daily for 90 days.[18]

-

Observations:

-

Daily: Clinical signs of toxicity and mortality.

-

Weekly: Body weight and food/water consumption.[17]

-

At termination: Hematology, clinical biochemistry, and urinalysis.

-

-

Pathology: All animals are subjected to a full gross necropsy. Histopathological examination is performed on all organs from the control and high-dose groups, and any target organs from the other groups.[18]

Histopathology

6.2.1. Hematoxylin (B73222) and Eosin (B541160) (H&E) Staining

-

Tissue Preparation: Liver and kidney tissues are fixed in 10% neutral buffered formalin, processed, and embedded in paraffin (B1166041) wax. Sections of 4-5 µm are cut.

-

Deparaffinization and Rehydration: Sections are deparaffinized in xylene and rehydrated through a graded series of ethanol (B145695) to water.[12]

-

Staining:

-

Stain in Harris hematoxylin for 3-5 minutes to stain the nuclei blue/purple.[12]

-

Rinse in running tap water.

-

Differentiate in 1% acid alcohol to remove excess stain.

-

"Blue" in Scott's tap water substitute or running tap water.

-

Counterstain with eosin Y solution for 1-3 minutes to stain the cytoplasm and extracellular matrix pink/red.[12]

-

-

Dehydration and Mounting: Sections are dehydrated through graded ethanol, cleared in xylene, and mounted with a permanent mounting medium.[12]

6.2.2. Masson's Trichrome Staining for Fibrosis

-

Purpose: To differentiate collagen fibers (blue/green) from muscle and cytoplasm (red) and nuclei (dark brown/black).

-

Procedure:

-

Deparaffinize and rehydrate sections as for H&E staining.

-

Mordant in Bouin's solution (optional, but improves staining quality).

-

Stain nuclei with Weigert's iron hematoxylin.

-

Stain with Biebrich scarlet-acid fuchsin solution.

-

Differentiate in phosphomolybdic-phosphotungstic acid solution.

-

Counterstain with aniline (B41778) blue or light green solution.

-

Dehydrate, clear, and mount.

-

Biochemical Analysis

6.3.1. Liver Function Markers

-

Sample: Serum or plasma.

-

Alanine Aminotransferase (ALT) and Aspartate Aminotransferase (AST): Measured using commercially available enzymatic assay kits based on spectrophotometric methods. The activity is determined by monitoring the rate of NADH oxidation at 340 nm.

-

Creatine Kinase (CK): Measured using a coupled enzyme reaction where the production of NADPH is monitored at 340 nm.

6.3.2. Oxidative Stress Markers

-

Sample: Liver tissue homogenate.

-

Lipid Peroxidation (MDA): Measured using the thiobarbituric acid reactive substances (TBARS) assay. The absorbance of the pink-colored complex formed between MDA and TBA is measured spectrophotometrically.

-

Reduced Glutathione (GSH): Measured using a colorimetric assay based on the reaction of GSH with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to form a yellow-colored product, which is measured at 412 nm.

-

Superoxide Dismutase (SOD): Activity is assayed by its ability to inhibit the photochemical reduction of nitroblue tetrazolium (NBT).

-

Catalase (CAT): Activity is determined by monitoring the decomposition of hydrogen peroxide (H2O2) spectrophotometrically.

Conclusion

This compound exhibits significant dose-dependent toxicity, primarily targeting the liver and kidneys. The underlying mechanisms of its toxicity are complex, involving the induction of oxidative stress and interference with critical cellular signaling pathways, including NF-κB and mitochondrial-mediated apoptosis. While the potential therapeutic benefits of this compound are being explored, its inherent toxicity necessitates a cautious approach in any drug development program. The data and protocols presented in this guide provide a foundational resource for further research into the toxicology and pharmacology of this intriguing natural compound. Further studies are warranted to fully elucidate the intricate molecular mechanisms of this compound's action and to explore strategies to mitigate its toxicity while harnessing its potential therapeutic effects.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. [PDF] A Review of the Hepatotoxic Plant Lantana camara | Semantic Scholar [semanticscholar.org]

- 4. Antioxidant Capacity and NF-kB-Mediated Anti-Inflammatory Activity of Six Red Uruguayan Grape Pomaces [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Molecular structure, polymorphism, and toxicity of this compound, the pentacyclic triterpenoid from the hepatotoxic plant Lantana camara - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Cytochrome c release and caspase activation during menadione-induced apoptosis in plants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Chemopreventive activity of lantadenes on two-stage carcinogenesis model in Swiss albino mice: AP-1 (c-jun), NFkappaB (p65) and P53 expression by ELISA and immunohistochemical localization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Chemopreventive activity of lantadenes on two-stage carcinogenesis model in Swiss albino mice: AP-1 (c-jun), NFκB (p65)… [ouci.dntb.gov.ua]

- 12. In Vitro Antioxidant Activity Potential of this compound, a Pentacyclic Triterpenoid of Lantana Plants - PMC [pmc.ncbi.nlm.nih.gov]

- 13. apirs.plants.ifas.ufl.edu [apirs.plants.ifas.ufl.edu]

- 14. Cytochrome c release and caspase activation in hydrogen peroxide- and tributyltin-induced apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Lantana camara Induces Apoptosis by Bcl-2 Family and Caspases Activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. The NF-κB activation pathways, emerging molecular targets for cancer prevention and therapy - PMC [pmc.ncbi.nlm.nih.gov]

Lantadene A's role in livestock poisoning and photosensitization

An In-depth Technical Guide on Lantadene (B1181434) A: Role in Livestock Poisoning and Photosensitization

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Lantana camara, a widespread invasive weed, is a significant cause of livestock morbidity and mortality globally due to the presence of toxic pentacyclic triterpenoids known as lantadenes. The most potent of these is Lantadene A. Ingestion of the plant by livestock, particularly ruminants, leads to a clinical syndrome characterized by severe hepatotoxicity, intrahepatic cholestasis, and consequent secondary (hepatogenous) photosensitization. This guide provides a detailed examination of the molecular mechanisms of this compound toxicity, presents quantitative toxicological data, outlines key experimental protocols for its study, and illustrates the pathological pathways through structured diagrams.

Chemistry and Toxic Principles of Lantana camara

The primary toxins in Lantana camara are a group of pentacyclic triterpene acids called lantadenes. The major toxic compounds identified are this compound and Lantadene B.[1][2] this compound is considered the most significant hepatotoxic principle due to its relative abundance and potency.[1][3] The red-flowered variety of the plant, L. camara var. aculeata, is particularly noted for its toxicity.[4] These toxins are absorbed from the gastrointestinal tract and target the liver.[4]

Mechanism of Toxicity and Pathophysiology

The toxic action of this compound is centered on the liver, causing a condition known as intrahepatic cholestasis—the impairment of bile formation and/or flow.[1][3] This leads to a cascade of events culminating in liver failure and severe photosensitization.

Hepatotoxicity: The Primary Lesion

The primary toxic effect of this compound is direct damage to hepatocytes and bile canaliculi, the small ducts that collect bile from liver cells.[5][6][7] The mechanism involves the inhibition of key transport processes within the liver. Specifically, this compound has been shown to:

-

Inhibit Bile Acid Secretion: It directly interferes with the active transport of bile acids into the canaliculi.[8]

-

Damage Canalicular Membranes: The toxin causes injury to the bile canalicular membranes, leading to a reduction in canalicular ATPase activity and the eventual collapse of the canaliculi.[5][9]

This disruption prevents the normal flow of bile, causing its constituents, including bile salts and bilirubin, to accumulate within the hepatocytes and regurgitate into the bloodstream.[6] The retention of these cytotoxic bile acids exacerbates liver cell injury. Histopathological examination of affected livers typically reveals degeneration of periportal hepatocytes, distended bile canaliculi, bile duct hyperplasia, and portal fibrosis.[4][10]

Secondary Photosensitization: The Cutaneous Manifestation

Photosensitization is the most dramatic clinical sign of Lantana poisoning and is a direct consequence of the liver damage.[11][12] This is classified as secondary, or hepatogenous (Type III), photosensitization.[11][12][13]

The process unfolds as follows:

-

Chlorophyll (B73375) Metabolism: Phylloerythrin (B1203814), a porphyrin compound, is a normal breakdown product of chlorophyll produced by microbial fermentation in the rumen.[13][14]

-

Hepatic Excretion: Phylloerythrin is absorbed into the bloodstream and is normally efficiently removed by the liver and excreted into the bile.[11][15]

-

Impaired Excretion: The cholestatic liver injury caused by this compound severely impairs the liver's ability to excrete phylloerythrin.[9][14]

-

Systemic Accumulation: As a result, phylloerythrin accumulates to high concentrations in the blood and is deposited in tissues, particularly the skin.[15]

-

Phototoxicity: Phylloerythrin is a potent photodynamic agent. When livestock are exposed to sunlight, UV radiation activates the phylloerythrin in the skin. This activation generates reactive oxygen species that cause severe oxidative damage to skin cells, leading to inflammation, edema, necrosis, and sloughing of the skin, especially in unpigmented or sparsely haired areas.[11][12][16]

Quantitative Toxicology Data

The toxicity of Lantana camara and its isolated lantadenes varies depending on the plant variety, animal species, and route of administration. Oral toxicity is significantly lower than intravenous toxicity, likely due to poor absorption from the gastrointestinal tract.[17]

| Species | Compound/Material | Route of Administration | Toxic Dose / LD₅₀ | Reference(s) |

| Cattle (500 kg) | Fresh L. camara Leaf | Oral | 5 - 20 kg (1-4% of body weight) | [18] |

| Sheep | Dried L. camara Leaf Powder | Oral | ~2 g/kg (Minimum Toxic Dose) | [19] |

| Sheep | This compound | Intravenous | 1 - 3 mg/kg | [17][20] |

| Sheep | This compound | Oral | 60 mg/kg (LD₅₀) | [17] |

| Guinea Pigs | Lantadenes (mixture) | Oral (Sub-chronic, daily) | 6 - 24 mg/kg (Dose-dependent toxicity) | [1][21] |

| Guinea Pigs | Lantadenes (mixture) | Oral (Sub-acute) | 25 mg/kg (Produced toxic effects) | [17] |

Key Experimental Protocols

Standardized protocols are essential for the study of this compound toxicity. The following sections detail common methodologies for extraction, quantification, and in vivo assessment.

Extraction and Isolation of Lantadenes

This protocol describes a general method for obtaining a mixture of lantadenes from Lantana camara leaves.[22][23]

-

Plant Material Preparation: Collect leaves from Lantana camara (the red-flowered variety is preferred for higher toxin yield). Oven-dry the leaves at a low temperature (40-55°C) to a constant weight and grind into a fine powder.[22][24]

-

Methanol (B129727) Extraction: Macerate the dried leaf powder with HPLC-grade methanol (e.g., 1:7.5 w/v) overnight with continuous shaking.[23]

-

Filtration and Decolorization: Filter the methanolic extract through a muslin cloth or Whatman No. 1 filter paper. Treat the filtrate with activated charcoal (e.g., 20g per 750mL extract) for 1 hour to remove pigments, then filter again.[22][23]

-

Solvent Removal: Concentrate the extract by removing the methanol under reduced pressure using a rotary evaporator.[24]

-

Liquid-Liquid Partitioning: Dissolve the dried residue in methanol and partition against chloroform (B151607) and water in a separatory funnel. The lantadenes will preferentially move into the lower chloroform layer. Collect this layer.[22]

-

Purification: Concentrate the chloroform extract and subject it to silica (B1680970) gel column chromatography. Elute with a gradient of chloroform and methanol (e.g., starting with 100% chloroform, then 99:1, then 95:5).[22] Monitor fractions using Thin Layer Chromatography (TLC).

-

Crystallization: Pool the fractions containing lantadenes, evaporate the solvent, and purify further by repeated crystallization from methanol.[22]

Quantification by High-Performance Liquid Chromatography (HPLC)

HPLC is the standard method for the accurate quantification of this compound and other lantadenes.[22][24]

-

System: A standard HPLC system equipped with a UV detector.

-

Column: Reversed-phase C18 column (e.g., 5 µm, 4.6 x 250 mm).

-

Mobile Phase: An isocratic or gradient mixture of acetonitrile, water, and an acidifier like acetic acid (e.g., 80:20:0.01 v/v/v). The mobile phase must be filtered and degassed.[22]

-

Flow Rate: Typically 1.0 mL/min.

-

Detection: UV detection at a wavelength between 210-280 nm (a photodiode array detector is useful for method development).

-

Sample Preparation: Dissolve the purified lantadene extract or standard in the mobile phase or methanol and filter through a 0.22 µm syringe filter before injection.[24]

-

Quantification: Create a standard curve using a purified this compound standard of known concentrations. Calculate the concentration in the samples by comparing peak areas to the standard curve.

In Vivo Toxicity Assessment (Guinea Pig Model)

Guinea pigs are a suitable laboratory animal model as they exhibit clinical signs comparable to those seen in livestock.[1][4]

-

Animal Model: Use healthy adult guinea pigs, divided into control and treatment groups.

-

Dosing: Administer the isolated lantadenes (dissolved in a suitable vehicle like corn oil) or dried L. camara leaf powder orally via gavage or in gelatin capsules. Dosing can be acute (single high dose) or sub-chronic (repeated lower doses daily for up to 90 days).[1]

-

Clinical Observation: Monitor animals daily for clinical signs including lethargy, anorexia, weight loss, jaundice (yellowing of sclera), and photosensitization (if exposed to a UV source).[1]

-

Sample Collection: Collect blood samples periodically via cardiac puncture or other appropriate methods for biochemical analysis. At the end of the study, euthanize the animals and collect liver and kidney tissues for histopathology and analysis of oxidative stress markers.[1]

-

Biochemical Analysis: Analyze serum for key markers of liver injury using commercial kits.[1][25]

-

Liver Enzymes: Alanine aminotransferase (ALT), aspartate aminotransferase (AST), alkaline phosphatase (ALP).[9]

-

Bilirubin: Total and direct bilirubin.

-

Other: Total protein, creatinine.

-

-

Histopathology: Fix liver and kidney tissues in 10% neutral buffered formalin, process, embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E). For detecting fibrosis, Masson's Trichrome stain can be used.[1]

References

- 1. Sub-chronic toxicopathological study of lantadenes of Lantana camara weed in Guinea pigs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. apirs.plants.ifas.ufl.edu [apirs.plants.ifas.ufl.edu]

- 3. researchgate.net [researchgate.net]

- 4. cabidigitallibrary.org [cabidigitallibrary.org]

- 5. cibtech.org [cibtech.org]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. scispace.com [scispace.com]

- 8. This compound | C35H52O5 | CID 6436598 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. cabidigitallibrary.org [cabidigitallibrary.org]

- 10. researchgate.net [researchgate.net]

- 11. Overview of Photosensitization in Animals - Integumentary System - MSD Veterinary Manual [msdvetmanual.com]

- 12. tvmdl.tamu.edu [tvmdl.tamu.edu]

- 13. agriadvance.co.uk [agriadvance.co.uk]

- 14. AHS - Current News [animalhealthsurveillance.agriculture.gov.ie]

- 15. ker.com [ker.com]

- 16. cabidigitallibrary.org [cabidigitallibrary.org]

- 17. researchgate.net [researchgate.net]

- 18. dpi.qld.gov.au [dpi.qld.gov.au]

- 19. UQ eSpace [espace.library.uq.edu.au]

- 20. This compound toxicity in sheep. A model for cholestasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Sub-chronic toxicopathological study of lantadenes of Lantana camara weed in Guinea pigs | Scilit [scilit.com]

- 22. benchchem.com [benchchem.com]

- 23. benchchem.com [benchchem.com]

- 24. benchchem.com [benchchem.com]

- 25. Cytotoxicity and Oral Acute Toxicity Studies of Lantana camara Leaf Extract - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Pharmacokinetics, Absorption, and Metabolism of Lantadene A

For Researchers, Scientists, and Drug Development Professionals

Abstract